3-Methyl-5-(trifluoromethoxy)benzamide
Overview
Description
“3-Methyl-5-(trifluoromethoxy)benzamide” is a synthetic compound with a molecular formula of C9H8F3NO2 . It has a molecular weight of 219.16 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8F3NO2/c1-5-2-6(8(13)14)4-7(3-5)15-9(10,11)12/h2-4H,1H3,(H2,13,14) .Physical and Chemical Properties Analysis
“this compound” is a solid at ambient temperature .Scientific Research Applications
Synthesis of Novel Compounds and Antiviral Activities
A study by Hebishy, Salama, and Elgemeie (2020) in ACS Omega outlined the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, displaying significant antiviral activities against bird flu influenza (H5N1) (Hebishy, Salama, & Elgemeie, 2020).
Structural Analysis and Antioxidant Activity
Demir et al. (2015) in Journal of Molecular Structure analyzed the structure of a novel benzamide derivative both experimentally and theoretically, revealing antioxidant properties determined using the DPPH free radical scavenging test (Demir et al., 2015).
Gelation Behavior and Non-Covalent Interactions
Yadav and Ballabh (2020) in the Journal of Solid State Chemistry synthesized a series of N-(thiazol-2-yl) benzamide derivatives and investigated their gelation behavior to elucidate the role of methyl functionality and non-covalent interactions (Yadav & Ballabh, 2020).
Antipathogenic and Antimicrobial Activities
In a study by Limban, Marutescu, and Chifiriuc (2011) in Molecules, acylthioureas, a class of benzamide derivatives, demonstrated potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antiproliferative Activity in Cancer Research
Youssef et al. (2020) in the Journal of the Iranian Chemical Society explored the antiproliferative activity of new benzamide derivatives as potential sigma-1 receptors, showing significant cytotoxic activities against cancer cell lines (Youssef et al., 2020).
Catalysis in Organic Synthesis
Uemura, Yamaguchi, and Chatani (2016) in Angewandte Chemie described the use of benzamides in the methylation of C-H bonds through nickel-catalyzed reactions, indicating their utility in organic synthesis (Uemura, Yamaguchi, & Chatani, 2016).
Synthesis of Trifluoromethoxylated Aromatic Compounds
Feng and Ngai (2016) in the Journal of Visualized Experiments reported a protocol for synthesizing trifluoromethoxylated aromatic compounds, including derivatives of benzamide, for potential use in pharmaceuticals and functional materials (Feng & Ngai, 2016).
Properties
IUPAC Name |
3-methyl-5-(trifluoromethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-5-2-6(8(13)14)4-7(3-5)15-9(10,11)12/h2-4H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDMEDIWAQNUHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401282506 | |
Record name | 3-Methyl-5-(trifluoromethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401282506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916420-53-6 | |
Record name | 3-Methyl-5-(trifluoromethoxy)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916420-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-5-(trifluoromethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401282506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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